molecular formula C17H24O2S2 B14325789 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane CAS No. 104072-34-6

2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane

Cat. No.: B14325789
CAS No.: 104072-34-6
M. Wt: 324.5 g/mol
InChI Key: GISVTXCBFGZALC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable precursor with 1,3-dithiane. One common method is the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dithiane in the presence of a strong base such as n-butyllithium. The reaction proceeds via the formation of a dithiane anion, which then undergoes nucleophilic addition to the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dithiane protecting group, revealing the underlying carbonyl compound.

    Substitution: The phenyl and pentenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like Raney nickel or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane moiety would yield sulfoxides or sulfones, while reduction would regenerate the original carbonyl compound.

Scientific Research Applications

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, the dithiane moiety acts as a protecting group, stabilizing the carbonyl compound and preventing unwanted reactions. The dimethoxyphenyl and pentenyl groups may interact with molecular targets through various pathways, depending on the context of their use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane compound used as a protecting group.

    2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the pentenyl group but shares the dimethoxyphenyl moiety.

    2-(Pent-4-en-1-yl)-1,3-dithiane: Lacks the dimethoxyphenyl group but shares the pentenyl moiety.

Properties

CAS No.

104072-34-6

Molecular Formula

C17H24O2S2

Molecular Weight

324.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pent-4-enyl-1,3-dithiane

InChI

InChI=1S/C17H24O2S2/c1-4-5-6-10-17(20-11-7-12-21-17)14-8-9-15(18-2)16(13-14)19-3/h4,8-9,13H,1,5-7,10-12H2,2-3H3

InChI Key

GISVTXCBFGZALC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(SCCCS2)CCCC=C)OC

Origin of Product

United States

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